molecular formula C18H24N4O3 B1260883 8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione

8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione

Cat. No.: B1260883
M. Wt: 344.4 g/mol
InChI Key: OQCJPFYWFGUHIN-JZKMBYMZSA-N
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Description

DBO-11, also known as 3,8-diazabicyclo[3.2.1]octane derivative, is a compound that has shown significant pharmacological activities, particularly in the field of pain management. It is a derivative of the diazabicyclooctane class, which includes compounds known for their opioid-like activity and high affinity for the mu-opioid receptor .

Preparation Methods

The synthesis of DBO-11 involves several methods, including cyclocondensation, copper catalysis, and 1,3-dipolar cycloaddition. One common method involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions in a microwave oven. This method is attractive due to its simplicity and short reaction time . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

DBO-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenated compounds, amines, and metal catalysts. For example, the reaction of DBO-11 with halogenated compounds can lead to the formation of substituted derivatives, which may have different pharmacological properties . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of DBO-11 involves its interaction with the mu-opioid receptor. It acts as an agonist, binding to the receptor and mimicking the effects of endogenous opioids. This interaction leads to the inhibition of nociceptive responses, providing pain relief . The molecular targets involved in this process include the mu-opioid receptor and associated signaling pathways that modulate pain perception.

Comparison with Similar Compounds

DBO-11 is part of the diazabicyclooctane class, which includes other compounds such as avibactam and relebactam. These compounds are known for their beta-lactamase inhibition properties and are used in combination with beta-lactam antibiotics to combat antibiotic resistance Other similar compounds include DBO-17, which also shows opioid-like activity but with different pharmacological profiles .

DBO-11 stands out due to its specific receptor affinity and potential for developing new pain management therapies with fewer side effects.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C18H24N4O3/c1-3-5-21-16-12(17(23)22(6-4-2)18(21)24)19-15(20-16)11-8-9-7-10(11)14-13(9)25-14/h9-11,13-14H,3-8H2,1-2H3,(H,19,20)/t9-,10-,11-,13+,14-/m0/s1

InChI Key

OQCJPFYWFGUHIN-JZKMBYMZSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H]3C[C@@H]4C[C@@H]3[C@H]5[C@@H]4O5

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5

Origin of Product

United States

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